molecular formula C21H26F2O5 B13391666 Fluticasone 17beta-Carboxylic Acid CAS No. 1174462-25-9

Fluticasone 17beta-Carboxylic Acid

Cat. No.: B13391666
CAS No.: 1174462-25-9
M. Wt: 396.4 g/mol
InChI Key: QSVBUQTYFQFEHC-UHFFFAOYSA-N
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Description

Fluticasone 17beta-Carboxylic Acid is a metabolite of fluticasone propionate, a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is of interest in the study of structure-activity relationships within corticosteroid analogs due to its potential interactions with glucocorticoid receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluticasone 17beta-Carboxylic Acid can be synthesized through the hydrolysis of fluticasone propionate. The reaction typically involves the use of strong acids or bases under controlled conditions to ensure the selective cleavage of the ester bond, yielding the carboxylic acid derivative .

Industrial Production Methods

Industrial production of this compound involves large-scale hydrolysis of fluticasone propionate using optimized reaction conditions to maximize yield and purity. The process includes steps such as solid-phase extraction and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Fluticasone 17beta-Carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and pH levels .

Major Products

Mechanism of Action

Fluticasone 17beta-Carboxylic Acid exerts its effects by binding to glucocorticoid receptors, leading to the modulation of gene expression and suppression of inflammatory mediators. This interaction inhibits the activity of various inflammatory cells and cytokines, reducing inflammation and immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluticasone 17beta-Carboxylic Acid is unique due to its specific structural modifications, which enhance its binding affinity to glucocorticoid receptors and its metabolic stability. These properties make it a valuable compound for studying the pharmacokinetics and pharmacodynamics of corticosteroids .

Properties

IUPAC Name

6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26F2O5/c1-10-6-12-13-8-15(22)14-7-11(24)4-5-18(14,2)20(13,23)16(25)9-19(12,3)21(10,28)17(26)27/h4-5,7,10,12-13,15-16,25,28H,6,8-9H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSVBUQTYFQFEHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)O)C)O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26F2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113202
Record name (8ξ,9ξ,10ξ,13ξ,14ξ)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174462-25-9
Record name (8ξ,9ξ,10ξ,13ξ,14ξ)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1174462-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (8ξ,9ξ,10ξ,13ξ,14ξ)-6,9-Difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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